N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method includes the reaction of 1,3,4-thiadiazole derivatives with benzothiazole carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,3-benzothiazole-6-carboxamide is unique due to its specific structure and the presence of both thiadiazole and benzothiazole moieties. Similar compounds include:
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: Used in various medicinal applications due to their biological activity.
Properties
Molecular Formula |
C18H15N5O3S3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C18H15N5O3S3/c1-2-16-21-22-18(28-16)23-29(25,26)13-6-4-12(5-7-13)20-17(24)11-3-8-14-15(9-11)27-10-19-14/h3-10H,2H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
VKNHBHPNUYUHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
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